molecular formula C12H11NO3S B3384400 N-(2-hydroxyphenyl)benzenesulfonamide CAS No. 5465-16-7

N-(2-hydroxyphenyl)benzenesulfonamide

Cat. No. B3384400
CAS RN: 5465-16-7
M. Wt: 249.29 g/mol
InChI Key: SQARMCGNIUBXAJ-UHFFFAOYSA-N
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Description

“N-(2-hydroxyphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 5465-16-7 . It has a molecular weight of 249.29 and its IUPAC name is N-(2-hydroxyphenyl)benzenesulfonamide .


Synthesis Analysis

The synthesis of N-(2-hydroxyphenyl)benzenesulfonamide and its derivatives has been described in several studies . For instance, one study reported the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study reported the synthesis of N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide by reacting 2-aminophenol with 4-methylbenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of N-(2-hydroxyphenyl)benzenesulfonamide can be represented by the InChI code: 1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H .


Physical And Chemical Properties Analysis

N-(2-hydroxyphenyl)benzenesulfonamide is a powder with a melting point of 141-143°C .

Scientific Research Applications

Anticancer Applications

Benzenesulfonamide derivatives, including N-(2-hydroxyphenyl)benzenesulfonamide, have been studied for their potential as anticancer agents . These compounds can inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This inhibition can potentially lead to the development of novel antiproliferative agents .

Antimicrobial Applications

The same study also highlighted the potential of these compounds as antimicrobial agents . The inhibition of carbonic anhydrases in bacteria can interfere with their growth, making these compounds potential candidates for new antimicrobial drugs .

Complex Formation with Rhodium(III) Ion

Sulfonamides with a hydroxyphenyl moiety, such as N-(2-hydroxyphenyl)benzenesulfonamide, have been found to form complexes with Rh(III) ions . These complexes have drawn attention as potential candidates for anticancer and antimicrobial drugs .

Antiviral Applications

A series of benzenesulfonamide substituted spirothiazolidinone derivatives were synthesized and evaluated for their antiviral activity . The synthesis involved the condensation of 4-(aminosulfonyl)-2-methoxybenzohydrazide, appropriate cyclic ketones, and 2-mercaptopropionic acid in a one-pot reaction .

Inhibition of Folic Acid Synthesis

Sulfonamides, including N-(2-hydroxyphenyl)benzenesulfonamide, can competitively inhibit folic acid synthesis . This mechanism prevents the growth and reproduction of bacteria, making these compounds effective antimicrobial drugs .

Treatment of Various Diseases

Despite being applied in therapy for more than 75 years, sulfonamides are still the drugs of choice for the treatment of various diseases . They exhibit a variety of biological activities, including antibacterial, anticancer, diuretic, hypoglycemic, anti-inflammatory, and carbonic anhydrase inhibitory properties .

Safety and Hazards

The safety information for N-(2-hydroxyphenyl)benzenesulfonamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Future research could focus on the development of N-(2-hydroxyphenyl)benzenesulfonamide derivatives with improved stability, lipophilicity, and slowed hydrolysis of the amide group . Such compounds could potentially serve as non-hepatotoxic, non-narcotic therapeutic agents .

Mechanism of Action

Target of Action

N-(2-hydroxyphenyl)benzenesulfonamide primarily targets Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

N-(2-hydroxyphenyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of CA IX, leading to changes in the tumor cells’ metabolism . Specifically, the tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathways related to cell proliferation and tumor hypoxia . By inhibiting CA IX, N-(2-hydroxyphenyl)benzenesulfonamide disrupts the tumor cells’ ability to proliferate uncontrollably and survive in hypoxic conditions . This disruption can lead to the death of tumor cells and a reduction in tumor size .

Result of Action

The inhibition of CA IX by N-(2-hydroxyphenyl)benzenesulfonamide leads to significant molecular and cellular effects. For instance, certain derivatives of N-(2-hydroxyphenyl)benzenesulfonamide showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, these derivatives were able to induce apoptosis in MDA-MB-231 (a triple-negative breast cancer cell line) with a significant increase in the annexin V-FITC percent .

properties

IUPAC Name

N-(2-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQARMCGNIUBXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282963
Record name N-(2-hydroxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyphenyl)benzenesulfonamide

CAS RN

5465-16-7
Record name NSC28990
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask with a stirrer was charged with 10.9 g of 2-aminophenol, 10.1 g of triethylamine and 100 ml of acetone, and a solution of 17.7 g of benzenesulfonyl chloride in 50 ml of acetone was dropwise added with cooling with ice over 30 minutes. After completion of the addition, the reaction mixture was stirred at room temperature for 2 hours and then poured into 500 ml of ice water. A precipitated crystal was recovered by filtration and washed with water. The obtained crystal was recrystallized from ethyl acetate/n-hexane mixed solvents, to give 11.0 g of an end product. Melting point 140.0° C.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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